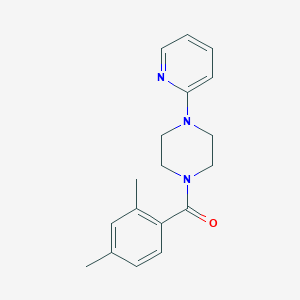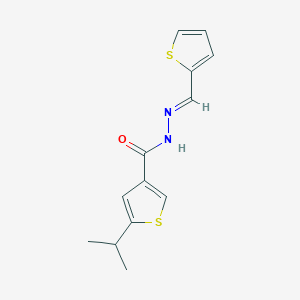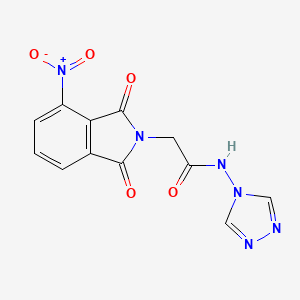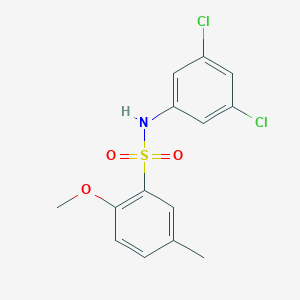![molecular formula C14H16N2O2 B5869646 N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide and related compounds involves multi-step chemical reactions, including the creation of amide derivatives from quinoline precursors. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via a Passerini three-component reaction, highlighting the versatility and reactivity of quinoline derivatives in forming complex amides (Taran et al., 2014).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, determined through crystallography and spectroscopic methods. The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules. For example, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate shows a nearly planar conformation, indicating the importance of molecular geometry in its chemical behavior (Wen et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide includes interactions with acids and bases, fluorescence quenching, and complex formation with metal ions. These properties are illustrated by the behavior of related compounds upon interaction with acids, leading to fluorescence emission changes, demonstrating the dynamic chemical nature of quinoline derivatives (Karmakar & Baruah, 2008).
作用機序
将来の方向性
特性
IUPAC Name |
N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(10(2)17)9-12-8-11-6-4-5-7-13(11)15-14(12)18/h4-8H,3,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAKQUALZJXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)


![3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)



![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)



![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)